molecular formula C12H14O4 B14359075 6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole CAS No. 94358-39-1

6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole

Cat. No.: B14359075
CAS No.: 94358-39-1
M. Wt: 222.24 g/mol
InChI Key: WVCLCTNSJJMEHK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a cyclopropyl group attached to the benzodioxole ring, along with two methoxy groups at the 4 and 5 positions. Benzodioxoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol at a temperature of around 60°C. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the desired benzodioxole compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-6-propyl-2H-1,3-benzodioxole
  • 4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole
  • 4,5-Dimethoxy-6-[(1E)-2-nitro-1-propen-1-yl]-1,3-benzodioxole

Uniqueness

6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development in various fields.

Properties

CAS No.

94358-39-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

6-cyclopropyl-4,5-dimethoxy-1,3-benzodioxole

InChI

InChI=1S/C12H14O4/c1-13-10-8(7-3-4-7)5-9-11(12(10)14-2)16-6-15-9/h5,7H,3-4,6H2,1-2H3

InChI Key

WVCLCTNSJJMEHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC3)OCO2)OC

Origin of Product

United States

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